1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline
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Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitrophenyl moiety
Preparation Methods
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline involves several steps. One common method starts with the preparation of 4,5-dimethoxy-2-nitrobenzyl chloride, which is then reacted with 6,7-dimethoxyisoquinoline under specific conditions to yield the desired product. The reaction typically requires a solvent such as chloroform or dimethylformamide (DMF) and may involve catalysts like manganese (IV) oxide .
Chemical Reactions Analysis
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Reduction: Sodium borohydride (NaBH4) is commonly used to reduce nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets. The nitrophenyl group can undergo photolysis, releasing reactive intermediates that interact with cellular components. This process can be used to study signal transduction pathways and other cellular mechanisms .
Comparison with Similar Compounds
Similar compounds include:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: This compound shares the nitrophenyl and methoxy groups but differs in its overall structure and applications.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used in protecting groups for amines, this compound has similar functional groups but different reactivity and applications.
1-(4,5-Dimethoxy-2-nitrophenyl)adamantane: This compound is used in early discovery research and has a different core structure.
The uniqueness of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline lies in its combination of functional groups and its specific applications in photoreactive studies and organic synthesis.
Properties
CAS No. |
25944-25-6 |
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Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C20H20N2O6/c1-25-17-8-12-5-6-21-15(14(12)10-19(17)27-3)7-13-9-18(26-2)20(28-4)11-16(13)22(23)24/h5-6,8-11H,7H2,1-4H3 |
InChI Key |
LDDJQOUHXBDHKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
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